molecular formula C33H31NO5 B560444 5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid

5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid

Cat. No.: B560444
M. Wt: 521.6 g/mol
InChI Key: ZJMHQDKLWUWPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Compound 21 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of preliminary studies. This could include further studies to optimize its synthesis, understand its mechanism of action, or explore potential applications .

Preparation Methods

The synthesis of Compound 21 involves several steps, starting with the selection of appropriate starting materials and reagents. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation and cyclization reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity of the final product .

In industrial production, the synthesis of Compound 21 is scaled up using optimized reaction conditions and advanced techniques such as continuous flow chemistry. This allows for the efficient and cost-effective production of the compound on a large scale, meeting the demands of research and potential therapeutic applications .

Chemical Reactions Analysis

Compound 21 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Compound 21 may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Compound 21 is unique in its high selectivity and potency as an agonist of the angiotensin type 2 receptor. Similar compounds include:

If you have any further questions or need more details, feel free to ask!

Properties

IUPAC Name

5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO5/c35-31-20-17-27(21-30(31)33(37)38)34(22-23-11-13-25(14-12-23)24-7-3-1-4-8-24)32(36)26-15-18-29(19-16-26)39-28-9-5-2-6-10-28/h2,5-6,9-21,24,35H,1,3-4,7-8,22H2,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMHQDKLWUWPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid
Reactant of Route 2
5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid
Reactant of Route 3
5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid
Reactant of Route 4
Reactant of Route 4
5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid
Reactant of Route 5
5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid
Reactant of Route 6
5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid

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